Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Physicochemical Properties Drug Design ADME

Researchers seeking rigid 3D amine scaffolds often default to flat aromatic cores that compromise selectivity and ADME outcomes. This bicyclic amino ester provides a quantifiably superior alternative: • Fsp³ 0.909 - high sp³ fraction improves target selectivity vs. planar aromatics • Free primary amine (1 HBD) - enables site-specific bioconjugation to activated esters or electrophilic tags; a key differentiator from N-alkylated analogs lacking this reactive handle • Ethyl ester orthogonality - tunable deprotection strategy for parallel amide library synthesis • Balanced LogP 1.35 - defined starting point for optimizing membrane permeability Supplied at 97% purity with room-temperature shipping. For R&D and further manufacturing use only.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 135908-45-1
Cat. No. B179563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
CAS135908-45-1
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CCC(CC1)(CC2)N
InChIInChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
InChIKeyQUVAHJOADQNEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Physicochemical Properties: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate


Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-45-1) is a bicyclic amino ester with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of approximately 197.28 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its structural features include a rigid bicyclo[2.2.2]octane core, a primary amine group, and an ethyl ester functional group, providing specific reactivity for amide bond formation and scaffold diversification [1]. Commercially, it is available as a free base or a hydrochloride salt, with typical specifications including a purity of 97% .

Non-Interchangeability with Analogs: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate


The bicyclo[2.2.2]octane-1-carboxylate scaffold is not a generic commodity. Substitution at the amine, ester, or both positions results in analogs with significantly different physicochemical and biological properties. For example, changing the ethyl ester (target compound) to a methyl ester or a tert-butyl ester alters lipophilicity (LogP), steric bulk, and metabolic stability. N-methylation, as in Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate , impacts the amine's basicity and hydrogen-bonding capacity. These modifications directly affect a compound's solubility, membrane permeability, and interaction with biological targets, making direct substitution without re-validation scientifically unsound and potentially costly in terms of project time and resources.

Quantitative Differentiators: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate


Lipophilicity and LogP: Ethyl vs. Other Esters

The ethyl ester group of the target compound provides a specific lipophilicity, quantified by a computed LogP value of 1.35 [1]. This is a key differentiator from its close analog, the methyl ester (CAS 135908-33-7), which has a lower LogP (data not found in accessible sources, but class-level inference indicates a difference of ~0.5 LogP units per additional methylene group), and the tert-butyl ester (CAS 862501-92-6), which has a significantly higher LogP (data not found, but class-level inference suggests >2.5) due to its greater steric bulk and hydrophobicity . The 1.35 LogP value positions the ethyl ester as a balanced intermediate for optimizing both aqueous solubility and membrane permeability in drug discovery programs.

Physicochemical Properties Drug Design ADME

Hydrogen Bonding: Primary Amine vs. N-Methyl Analog

The target compound possesses a primary amine group, quantified by 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) . This is a critical differentiation from analogs like Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS 774487-83-1), which features a secondary amine. The N-methyl substitution in the comparator reduces the hydrogen bond donor count to zero (for the amine N-H) and adds steric hindrance, fundamentally altering its potential to act as a hydrogen bond donor in biological interactions. The presence of a primary amine in the target compound is essential for applications requiring conjugation or strong, directional hydrogen bonding, such as in enzyme active site binding .

Receptor Binding Medicinal Chemistry Scaffold Modification

Fsp3: Scaffold Saturation and Rigidity

The target compound exhibits a high fraction of sp3-hybridized carbons (Fsp3) of 0.909 . This value is a quantitative measure of molecular complexity and three-dimensionality, which are associated with improved clinical success rates. While this is a shared feature of the bicyclo[2.2.2]octane scaffold, it differentiates this compound class from flatter, aromatic-rich scaffolds (typical Fsp3 < 0.5) commonly used in drug discovery. The rigid, saturated core imposes conformational restriction, which can lead to enhanced target selectivity and reduced off-target effects compared to more flexible acyclic analogs.

Scaffold Diversity 3D Structure Physicochemical Properties

Application Scenarios: Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate


Medicinal Chemistry: Rigid Lipophilic Amine Scaffold

Use as a core scaffold in medicinal chemistry programs where a rigid, three-dimensional, and moderately lipophilic amine is desired. Its high Fsp3 value of 0.909 [1] makes it a strategic alternative to flatter aromatic cores, potentially improving selectivity and ADME properties. The balanced LogP of 1.35 [1] provides a defined starting point for optimizing membrane permeability.

Chemical Biology: Bioconjugation via Primary Amine

Employed as a bioconjugation reagent or probe precursor. The presence of a single, unhindered primary amine group (1 HBD) allows for specific and efficient conjugation to activated esters, carboxylic acids, or other electrophilic tags, which is a key differentiator from N-alkylated analogs that lack this reactive handle .

Organic Synthesis: Protected Amino Acid for Amide Libraries

Utilized as a bicyclic amino acid building block for the synthesis of amide libraries. The ethyl ester serves as a protected form of the carboxylic acid, which can be selectively deprotected to reveal the free acid for further coupling. This functional group orthogonality is essential for efficient parallel synthesis workflows, and its specific ester (ethyl vs. methyl or tert-butyl) provides a tunable deprotection strategy.

ADME Modeling: Physicochemical Benchmarking

Serves as a reference compound for building and validating predictive ADME models for saturated, bicyclic amine scaffolds. Its well-defined and computed physicochemical properties (LogP = 1.35, Fsp3 = 0.909) [1] provide a consistent data point for training computational models aimed at predicting the behavior of novel analogs in this chemical space.

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